N-Phthaloylglycine

Catalog No.
S571431
CAS No.
4702-13-0
M.F
C10H7NO4
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phthaloylglycine

CAS Number

4702-13-0

Product Name

N-Phthaloylglycine

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetic acid

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13)

InChI Key

WQINSVOOIJDOLJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O

Synonyms

N-phthalylglycine, phthaloyl glycine

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O

Peptide Synthesis:

N-Phthaloylglycine serves as a valuable building block in the process of peptide synthesis, particularly in solution-phase peptide synthesis. Its significance lies in its ability to:

  • Protect the N-terminus (amino-terminal group) of the peptide chain: This protection prevents unwanted side reactions during peptide bond formation with other amino acids.
  • Facilitate selective deprotection under mild conditions: The phthaloyl group can be selectively removed using hydrazine, allowing for the controlled exposure of the N-terminus for further chain elongation.

These properties make N-Phthaloylglycine a versatile tool for constructing various peptide sequences, essential for studying protein function, designing therapeutic drugs, and developing new materials.

Organic Synthesis:

Beyond peptide synthesis, N-Phthaloylglycine finds use in other areas of organic synthesis due to its:

  • Reactivity of the carboxylic acid group: This functional group allows for further chemical transformations, enabling the synthesis of more complex molecules.
  • Conversion to other valuable starting materials: N-Phthaloylglycine can be readily converted into other useful building blocks, such as phthalimide, through various chemical reactions.

Biological Studies:

While less common than its applications in synthesis, N-Phthaloylglycine also finds use in specific biological studies. For instance, research has explored its potential as:

  • A substrate for enzymes involved in amino acid metabolism: Studying the interaction of N-Phthaloylglycine with these enzymes can provide insights into cellular processes and potential drug targets.
  • A probe for investigating protein-protein interactions: N-Phthaloylglycine can be attached to specific amino acid residues in proteins to study their interactions with other molecules.

N-Phthaloylglycine is an organic compound characterized by the molecular formula C₁₀H₇NO₄. It features a phthaloyl group attached to a glycine moiety, making it an important derivative in organic synthesis and coordination chemistry. This compound exhibits a crystalline structure and is known for its reactivity in various chemical transformations.

  • No specific data on the toxicity of N-Phthaloylglycine is readily available.
  • As with most chemicals, it is advisable to handle it with care following general laboratory safety guidelines [].
  • Always consult the Safety Data Sheet (SDS) for specific handling instructions before working with N-phthaloylglycine [].

Please note:

  • N-Phthaloylglycine is for research purposes only [].
  • This information is not a substitute for professional safety advice.
, primarily involving substitution and condensation processes. Notable reactions include:

  • Alkaline Hydrolysis: The compound undergoes hydrolysis in alkaline conditions, leading to the formation of glycine and phthalate ions .
  • Formation of Metal Complexes: N-Phthaloylglycine can coordinate with transition metals, forming complexes with cobalt, nickel, copper, and zinc .
  • Nucleophilic Reactions: It has been shown to react with nucleophiles such as hydrazine under specific conditions, demonstrating its versatility in organic synthesis .

Research indicates that N-Phthaloylglycine exhibits biological activity that may be relevant in pharmacological applications. It has been noted for its potential toxicity, being harmful if swallowed and causing skin irritation . Moreover, its derivatives have been explored for their roles in drug development and as intermediates in the synthesis of bioactive compounds.

N-Phthaloylglycine can be synthesized through various methods:

  • Condensation Reaction: The most common method involves the condensation of phthalic anhydride with glycine. This one-pot reaction can be facilitated by heating under controlled conditions .
  • Conversion to Derivatives: The compound can also be converted into other derivatives, such as N-phthaloylglycylchloride, through reactions with thionyl chloride .

N-Phthaloylglycine finds applications in multiple fields:

  • Organic Synthesis: It serves as a precursor for synthesizing various organic compounds.
  • Coordination Chemistry: Its ability to form complexes with metals makes it useful in materials science and catalysis.
  • Pharmaceuticals: Potential applications in drug formulation and development due to its biological activity.

Interaction studies involving N-Phthaloylglycine have focused on its reactivity with various nucleophiles and metal ions. For instance, kinetic studies have shown how this compound interacts with hydrazine in buffer solutions, revealing insights into its reactivity patterns under different pH conditions . Additionally, photo-induced reactions have been investigated, highlighting the compound's behavior under light exposure .

Several compounds exhibit structural or functional similarities to N-Phthaloylglycine. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
Phthalic AnhydrideContains phthaloyl groupUsed primarily as a precursor in polymer chemistry.
GlycineAmino acid backboneEssential amino acid; simpler structure without the phthaloyl group.
N-HydroxyphthalimideSimilar aromatic systemKnown for its use in photochemical applications.
N-BenzoylglycineContains carbonyl groupExhibits different reactivity patterns due to benzoyl moiety.

N-Phthaloylglycine stands out due to its specific combination of a phthaloyl group with glycine, allowing it to function effectively in both organic synthesis and coordination chemistry while also exhibiting notable biological activities.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

205.03750770 g/mol

Monoisotopic Mass

205.03750770 g/mol

Heavy Atom Count

15

UNII

6J5LY4N0CG

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 7 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4702-13-0

Wikipedia

N-(carboxymethyl)phthalimide

Dates

Modify: 2023-08-15

Explore Compound Types